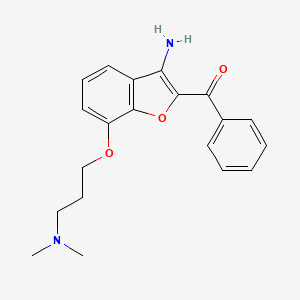![molecular formula C9H14O2 B11942704 1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one](/img/structure/B11942704.png)
1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-4-methylbicyclo[222]octan-2-one is an organic compound with the molecular formula C9H14O2 It is a bicyclic ketone with a hydroxyl group and a methyl group attached to the bicyclo[222]octane framework
Vorbereitungsmethoden
The synthesis of 1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-acetyl-4-methylcyclohexanone with appropriate reagents to form the desired bicyclic structure. The reaction conditions typically include the use of acids or bases as catalysts and may require specific temperatures and solvents to optimize the yield and purity of the product .
Analyse Chemischer Reaktionen
1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reagents and conditions used.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme-substrate interactions and other biochemical processes.
Medicine: It may have potential therapeutic applications, although specific uses are still under investigation.
Industry: It can be used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism by which 1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one exerts its effects depends on its specific application. In biochemical processes, it may interact with enzymes or other molecular targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. The pathways involved can vary widely depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one can be compared with other similar compounds, such as:
4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one: Similar structure but with different positioning of the hydroxyl and methyl groups.
1-Methoxy-4-methylbicyclo[2.2.2]octane: Contains a methoxy group instead of a hydroxyl group.
Bicyclo[2.2.2]octan-1-ol, 4-methyl-: Similar structure but with an alcohol group instead of a ketone.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the bicyclic framework.
Eigenschaften
Molekularformel |
C9H14O2 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
1-hydroxy-4-methylbicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C9H14O2/c1-8-2-4-9(11,5-3-8)7(10)6-8/h11H,2-6H2,1H3 |
InChI-Schlüssel |
UKDCUJVACGUDOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(CC1)(C(=O)C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



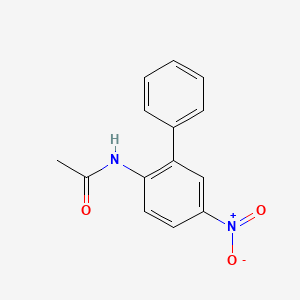


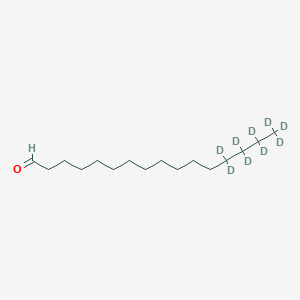
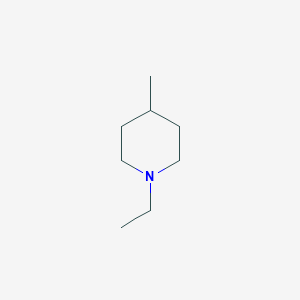

![7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride](/img/structure/B11942671.png)
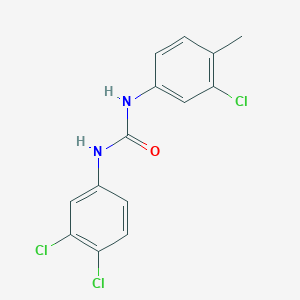
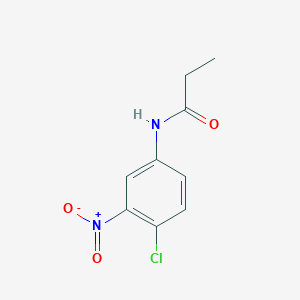
![N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11942688.png)


